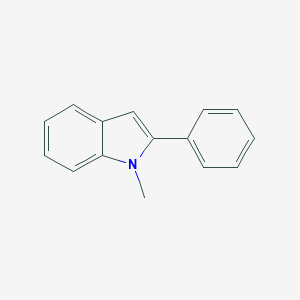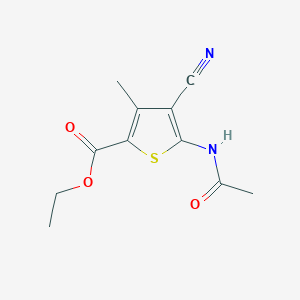![molecular formula C22H19N3O3 B183040 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide CAS No. 6006-63-9](/img/structure/B183040.png)
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as PBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBB belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the stabilization of protein structure. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to bind to amyloid fibrils and prevent their formation, which may help to prevent the progression of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils and has been used to detect and monitor the progression of neurodegenerative diseases in animal models. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have potential applications in drug discovery, as it can be used to screen for compounds that inhibit protein aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for amyloid fibrils, which makes it a powerful tool for detecting and monitoring the progression of neurodegenerative diseases. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one of the limitations of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its limited solubility in aqueous solutions, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more efficient synthesis methods for 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, which could lead to increased yields and purity. Another area of research is the optimization of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide's properties for specific applications, such as drug discovery or imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 5-chloro-2-nitrobenzoic acid to form 2-(pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then treated with propylamine and 4-nitrophenyl chloroformate to produce the final product, 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe for imaging biological systems. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This property of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide makes it a powerful tool for detecting and monitoring the progression of these diseases.
Eigenschaften
CAS-Nummer |
6006-63-9 |
|---|---|
Produktname |
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide |
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
InChI-Schlüssel |
HFYCJQYBWHSVGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)



![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)








